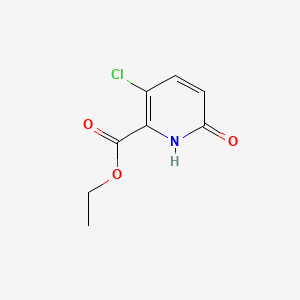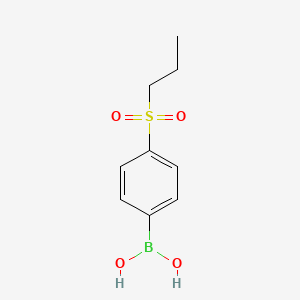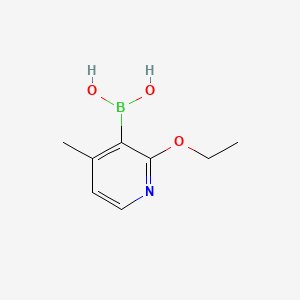
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with varying degrees of saturation.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, inhibiting cell proliferation, and inducing apoptosis in cancer cells . The presence of the fluorophenyl group enhances its binding affinity to target proteins, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-7-hydroxy-: A hydroxylated derivative with similar biological activities.
Benzopyran-4-one-Isoxazole Hybrids: Compounds with combined properties of benzopyran and isoxazole, showing significant antiproliferative activities.
Uniqueness
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1224738-67-3 |
|---|---|
Molecular Formula |
C15H11FO2 |
Molecular Weight |
242.249 |
IUPAC Name |
4-(4-fluorophenyl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C15H11FO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-8,13H,9H2 |
InChI Key |
UGEBVWFOZBEZJJ-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2OC1=O)C3=CC=C(C=C3)F |
Synonyms |
2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-3,4-dihydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Cbz-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane](/img/structure/B578214.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)





![8-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B578226.png)


![Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B578230.png)
